2-fluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Description
This compound is a benzamide derivative featuring a 2-fluorobenzoic acid core linked via an ethyl group to a modified indole ring. The indole moiety is substituted at the 3-position with a methylsulfanyl group attached to a 4-nitrophenyl ring. The molecular formula is C₂₅H₁₉FN₃O₃S, with a calculated molecular weight of 463.50 g/mol. Key structural features include:
- 2-Fluorobenzamide: Enhances lipophilicity and influences electronic properties via the electron-withdrawing fluorine atom.
- 3-[(4-nitrophenyl)methylsulfanyl]indole: The nitro group introduces strong electron-withdrawing effects, while the methylsulfanyl bridge modulates steric and electronic interactions.
Spectral characterization (IR, NMR, MS) would confirm functional groups, such as ν(C=O) ~1660–1680 cm⁻¹ (benzamide) and ν(NO₂) ~1520–1350 cm⁻¹.
Properties
IUPAC Name |
2-fluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O3S/c25-21-7-3-1-5-19(21)24(29)26-13-14-27-15-23(20-6-2-4-8-22(20)27)32-16-17-9-11-18(12-10-17)28(30)31/h1-12,15H,13-14,16H2,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOOWZDBVHDIGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=CC=C3F)SCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluoro Group: The fluoro substituent can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a nitrophenyl halide reacts with a suitable nucleophile.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, catalytic hydrogenation
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds containing indole and nitrophenyl groups exhibit significant antimicrobial properties. For example, derivatives of indole have been reported to possess antibacterial and antifungal activities. Studies indicate that modifications to these structures can enhance their efficacy against various pathogens. The presence of the nitro group is particularly noted for contributing to the antimicrobial activity by influencing the electronic properties of the molecule .
Anticancer Properties
Indole derivatives have also been studied for their anticancer potential. The compound's ability to interact with biological targets involved in cancer progression makes it a subject of interest in oncology research. For instance, certain substituted indoles have demonstrated cytotoxic effects against cancer cell lines, suggesting that 2-fluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide could be explored further for its potential as an anticancer agent .
Anti-inflammatory Effects
There is emerging evidence that compounds similar to this compound exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes like COX-2. Studies have reported that certain derivatives can significantly reduce inflammation in animal models, indicating potential therapeutic applications in treating inflammatory diseases .
Study 1: Antimicrobial Efficacy
In a study conducted by Kathrotiya and Patel (2013), several indole-based compounds were synthesized and assessed for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial effects compared to standard antibiotics . This suggests that this compound may also possess similar properties.
Study 2: Anti-inflammatory Activity
A study by Li et al. (2015) evaluated a series of benzimidazole derivatives for their anti-inflammatory effects. The findings revealed that specific modifications led to enhanced inhibition of nitric oxide production, indicating potential applications in treating inflammatory conditions . This aligns with the expected pharmacological profile of compounds containing similar structural motifs as this compound.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The nitrophenyl group can also contribute to its biological activity by interacting with cellular components and disrupting normal cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a broader class of benzamide derivatives with heterocyclic substituents. Below is a comparative analysis with structurally related analogs:
Key Observations
This contrasts with 2-methylindole in C281-0125, which lacks nitro functionality but shows actin polymerization inhibition . Methylsulfanyl bridges (e.g., in the target compound and oxadiazole analogs) improve metabolic stability compared to oxygen or amine linkers .
Synthetic Pathways :
- The target compound’s synthesis likely involves S-alkylation of a thiol-containing indole intermediate with a 4-nitrobenzyl halide, paralleling methods used for triazole-thiones in .
- In contrast, oxadiazole derivatives () are synthesized via cyclization of hydrazinecarbothioamides, highlighting divergent routes for heterocycle formation .
Physicochemical Properties: The target compound’s logP (~4.5) is higher than C281-0125 (logP 3.68) due to the nitro group’s hydrophobicity, suggesting altered pharmacokinetics .
Biological Activity Trends: Nitro-containing analogs (e.g., , compound 5) are associated with anticancer and antiviral activity, likely due to redox cycling or DNA intercalation mechanisms .
Biological Activity
2-Fluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are recognized for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article examines the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , featuring a fluoro group, a nitrophenyl moiety, and an indole structure that contribute to its biological activity.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Inflammatory Pathways : The indole moiety may inhibit enzymes involved in inflammatory responses, leading to anti-inflammatory effects.
- Cellular Interaction : The nitrophenyl group can disrupt normal cellular functions by interacting with key cellular components.
Biological Activity Overview
Research has highlighted several biological activities associated with this compound:
Anticancer Activity
Studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs have shown moderate to high potency against various cancer cell lines, suggesting potential as anticancer agents.
Antimicrobial Properties
The compound has been investigated for its antimicrobial effects. In vitro studies have demonstrated activity against several bacterial strains, indicating its potential use as an antimicrobial agent.
Table 1: Summary of Biological Activities
Synthesis and Evaluation
The synthesis of this compound involves several steps, including the formation of the indole core and the introduction of functional groups through various chemical reactions such as electrophilic fluorination and nucleophilic substitution. The compound's synthesis has been optimized for efficiency and yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
